N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H13FN4O3S and its molecular weight is 360.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, a compound characterized by its complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates a thiazole and isoxazole moiety, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C20H19F1N3O2S, with a molecular weight of approximately 373.45 g/mol. The presence of fluorine in the structure enhances lipophilicity, potentially improving bioavailability.
Property | Value |
---|---|
Molecular Formula | C20H19FN3O2S |
Molecular Weight | 373.45 g/mol |
Key Functional Groups | Thiazole, Isoxazole |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds containing thiazole and isoxazole rings have shown significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially through interference with essential metabolic pathways.
- Anticancer Properties : Research indicates that derivatives of thiazole and isoxazole exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in tumor cells by activating specific signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in disease pathways. Molecular docking studies have indicated potential interactions with targets such as dihydrofolate reductase, which is crucial for folate synthesis in pathogens like Plasmodium species.
Antimicrobial Activity
A study conducted by Kumar et al. (2021) evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to the compound . The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL depending on the specific derivative used.
Anticancer Activity
In a study published by Parikh et al. (2020), several thiazole-based compounds were tested against human cancer cell lines. The results showed that compounds with similar structural motifs exhibited IC50 values as low as 10 µM against breast cancer cells, indicating promising anticancer activity.
Enzyme Inhibition Studies
Molecular docking studies highlighted the potential of this compound to bind effectively to dihydrofolate reductase, suggesting its role as a competitive inhibitor. These studies provided insights into the binding affinities and orientations at active sites, which are critical for understanding structure-activity relationships.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c17-11-3-1-10(2-4-11)16-19-12(9-25-16)5-7-18-14(22)15(23)20-13-6-8-24-21-13/h1-4,6,8-9H,5,7H2,(H,18,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEADXYMPYIGNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=NOC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.